molecular formula C20H31NO4 B14109745 tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate

Cat. No.: B14109745
M. Wt: 349.5 g/mol
InChI Key: JJJAZMSEHKCFFD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate: is a complex organic compound that features a combination of cyclohexyl, phenyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexyl and phenyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering new avenues for therapeutic development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl carbamate
  • N-methylcarbamate derivatives

Uniqueness

tert-Butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate stands out due to its unique combination of cyclohexyl, phenyl, and carbamate groups. This structural diversity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C20H31NO4/c1-19(2,3)25-18(23)21(4)14-17(15-8-10-16(22)11-9-15)20(24)12-6-5-7-13-20/h8-11,17,22,24H,5-7,12-14H2,1-4H3

InChI Key

JJJAZMSEHKCFFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Origin of Product

United States

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